Gadoversetamide
Overview
Description
Gadoversetamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visualization of lesions in the brain, spine, and liver. Marketed under the trade name OptiMARK, it is a small molecule with the chemical formula C20H34GdN5O10 and a molecular weight of 661.76 g/mol .
Mechanism of Action
Target of Action
Gadoversetamide is primarily targeted at protons in the human body . These protons are found in tissues where this compound accumulates, such as the brain, spine, and liver . The role of these protons is crucial in the generation of magnetic resonance images .
Mode of Action
This compound interacts with its target, the protons, when placed in a strong magnetic field . This interaction is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . This compound, being a paramagnetic agent, contains one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment . When placed in a magnetic field, this compound shortens the T1 and T2 relaxation times in tissues where it accumulates . At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness) .
Biochemical Pathways
It is known that gadolinium and gadolinium-based contrast agents like this compound can affect cellular and biochemical pathways within the reticulo-endothelial system, calcium-dependent enzymatic reactions, ion channel function, and cellular phagocytosis .
Pharmacokinetics
It is known that gadolinium-based contrast agents are generally excreted by the kidneys
Result of Action
The primary result of this compound’s action is the enhancement of magnetic resonance images. It provides increased enhancement and visualization of lesions of the brain, spine, and liver, including tumors . Exposure to gadolinium-based contrast agents like this compound is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gadolinium-based contrast agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the strength of the magnetic field in which this compound is placed can affect its interaction with protons and thus the quality of the resulting images . Additionally, the presence of renal dysfunction in a patient can increase the risk of nephrogenic systemic fibrosis, a serious condition associated with the use of gadolinium-based contrast agents
Biochemical Analysis
Biochemical Properties
Gadoversetamide plays a crucial role in biochemical reactions, primarily due to its paramagnetic properties. It interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . The MR images are based primarily on proton density and proton relaxation dynamics .
Cellular Effects
This compound is used for MRI diagnostic procedures to provide increased enhancement and visualization of lesions of the brain, spine, and liver, including tumors . When placed in a magnetic field, this compound shortens the T1 and T2 relaxation times in tissues where it accumulates . At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness) .
Molecular Mechanism
The mechanism of action of this compound is based on the behavior of protons when placed in a strong magnetic field . This behavior is interpreted and transformed into images by MR instruments. MR images are based primarily on proton density and proton relaxation dynamics . This compound shortens the T1 and T2 relaxation times in tissues where it accumulates .
Temporal Effects in Laboratory Settings
This compound has been shown to distribute into a volume approximating that of extracellular fluid and is eliminated primarily by glomerular filtration . The mean cumulative urinary excretion of this compound at 72 hours was approximately 93.5% for renal impaired patients and 95.8% for subjects with normal renal function .
Metabolic Pathways
This compound does not undergo metabolism in the body . It is eliminated primarily through renal excretion .
Transport and Distribution
This compound is administered intravenously and distributes mainly in the extracellular fluid . It does not cross the blood-brain barrier .
Subcellular Localization
This compound does not have a specific subcellular localization as it remains in the extracellular space . It does not cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadoversetamide is synthesized by chelating gadolinium ions with a ligand that contains multiple amide and carboxylate groups. The synthesis involves the reaction of gadolinium chloride with a pre-formed ligand in an aqueous solution. The ligand is typically synthesized through a multi-step process involving the reaction of ethylenediamine with various carboxylate and amide-containing reagents .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the preparation of the ligand, its reaction with gadolinium chloride, and subsequent purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Gadoversetamide primarily undergoes complexation reactions due to the presence of multiple coordination sites in its structure. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are gadolinium chloride and the ligand containing amide and carboxylate groups. The reactions are usually carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products: The major product of the synthesis is this compound itself, with minor by-products that are typically removed during the purification process .
Scientific Research Applications
Gadoversetamide is extensively used in medical imaging, particularly in MRI, to enhance the contrast of images. This allows for better visualization of lesions in the brain, spine, and liver, aiding in the diagnosis of various conditions such as tumors and inflammatory diseases . Additionally, it is used in research settings to study the biodistribution and pharmacokinetics of gadolinium-based contrast agents .
Comparison with Similar Compounds
- Gadoterate meglumine (Dotarem)
- Gadobutrol (Gadavist)
- Gadopentetate dimeglumine (Magnevist)
- Gadobenate dimeglumine (MultiHance)
- Gadodiamide (Omniscan)
- Gadoteridol (ProHance)
Comparison: Gadoversetamide is unique in its specific ligand structure, which provides a balance between stability and efficacy. Compared to other gadolinium-based contrast agents, it has a similar relaxivity but may differ in terms of safety profiles and the incidence of adverse reactions .
Properties
Key on ui mechanism of action |
Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. In MRI, visualization of normal and pathological brain, spinal and hepatic tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness). Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that may have a normal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide in lesions such as neoplasms, abscesses, and subacute infarcts. |
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CAS No. |
131069-91-5 |
Molecular Formula |
C20H34GdN5O10 |
Molecular Weight |
661.8 g/mol |
IUPAC Name |
2-[bis[2-[carboxylatomethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3 |
InChI Key |
HBEAOBRDTOXWRZ-UHFFFAOYSA-K |
SMILES |
COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
density |
1.160 at 25 °C |
Key on ui other cas no. |
131069-91-5 |
solubility |
Freely soluble in water |
Synonyms |
[8,11-Bis[(carboxy-κO)methyl]-14-[2-[(2-methoxyethyl)amino]-2-(oxo-κO)ethyl]-6-(oxo-κO)-2-oxa-5,8,11,14-tetraazahexadecan-16-oato(3-)-κN8,κN11,κN14,κO16]gadolinium; 8,11-Bis(carboxymethyl)-14-[2-[(2-methoxyethyl)amino]-2-oxoethyl]-6-oxo-2-oxa-5,8,11, |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Gadoversetamide works by shortening the T1 relaxation time of water protons in its vicinity. This leads to a brighter signal on T1-weighted MRI images, improving the contrast between normal and abnormal tissues. [, ]
ANone: The molecular formula of this compound is C16H26GdN5O9 and its molecular weight is 579.67 g/mol. [, ]
ANone: While the provided research abstracts don't contain specific spectroscopic data, techniques like mass spectrometry (ESI-MS) have been employed to identify this compound and its metabolites in biological samples. []
ANone: While not explicitly mentioned in the abstracts, GBCAs like this compound are generally tested for stability under various conditions (pH, temperature, light) during development to ensure their safety and efficacy. []
ANone: this compound is not known to possess any catalytic properties. It is primarily used for its contrast-enhancing properties in MRI.
ANone: The provided research abstracts do not discuss computational chemistry studies on this compound.
ANone: this compound is a linear, non-ionic GBCA. Linear GBCAs, particularly non-ionic ones like this compound and Gadodiamide, have been associated with a higher risk of Nephrogenic Systemic Fibrosis (NSF) compared to macrocyclic GBCAs. This is attributed to their lower stability and increased likelihood of releasing free gadolinium ions in vivo. [, , ]
ANone: this compound is typically formulated as an injectable solution for intravenous administration. The exact composition of the formulation can vary depending on the manufacturer. [, , ]
ANone: Due to the risk of NSF, the FDA has issued warnings and recommendations for the use of this compound, particularly in patients with renal impairment. [, , , ]
ANone: this compound is primarily eliminated unchanged through the kidneys via glomerular filtration, with a half-life of approximately 1.5 hours in patients with normal renal function. [, , ]
ANone: Renal impairment significantly affects the pharmacokinetics of this compound. The elimination half-life is prolonged in patients with renal insufficiency, leading to increased gadolinium retention in the body. [, ]
ANone: In individuals with normal renal function, age does not significantly alter the pharmacokinetics of this compound. []
ANone: Yes, multiple clinical trials have evaluated the safety and efficacy of this compound for various MRI applications, including liver and myocardial imaging. [, , , ]
ANone: In vitro studies have demonstrated that this compound, at specific concentrations, can stimulate the proliferation of fibroblasts. []
ANone: Resistance mechanisms are not applicable to this compound, as it is a contrast agent and not a drug with a specific molecular target.
ANone: The most serious adverse effect associated with this compound is Nephrogenic Systemic Fibrosis (NSF), a debilitating and potentially fatal condition that primarily affects individuals with severe renal impairment. [, , , , ]
ANone: Besides NSF, other commonly reported adverse effects of this compound include headache, nausea, and injection site reactions. These are typically mild and transient. [, ]
ANone: Factors that can increase the risk of NSF include: use of linear GBCAs like this compound, high cumulative doses of the agent, pre-existing severe renal impairment, acute kidney injury, and delayed hemodialysis after administration in dialysis patients. [, , , , ]
ANone: Yes, although less common than with Gadodiamide, several cases of NSF have been reported in association with this compound exposure, particularly in patients with severe renal impairment. [, , , ]
ANone: As a contrast agent, this compound is not designed for targeted drug delivery. Its distribution is primarily limited to the extracellular space.
ANone: The provided research abstracts do not discuss specific biomarkers for this compound efficacy or toxicity.
ANone: Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive and specific technique used to quantify gadolinium concentrations, including those of this compound, in biological samples. [, , ]
ANone: The provided research abstracts do not provide information on the environmental impact of this compound.
ANone: The provided research abstracts do not discuss dissolution and solubility studies on this compound.
ANone: While not explicitly mentioned, analytical methods used to quantify this compound, such as ICP-MS, are rigorously validated to ensure their accuracy, precision, and specificity. []
ANone: The manufacturing and distribution of this compound are subject to strict quality control and assurance measures to guarantee the product's consistency, safety, and efficacy. []
ANone: The provided research abstracts do not discuss the immunogenicity of this compound.
ANone: this compound is not known to significantly interact with drug transporters.
ANone: this compound is not metabolized by drug-metabolizing enzymes and does not induce or inhibit these enzymes. [, ]
ANone: this compound, like other GBCAs, is designed to be biocompatible. It is not biodegradable and is primarily eliminated unchanged through the kidneys. []
ANone: Yes, macrocyclic GBCAs, like Gadoteridol and Gadobutrol, are associated with a lower risk of NSF compared to linear agents like this compound and are preferred for patients with renal insufficiency. [, , ]
ANone: Yes, techniques like arterial spin labeling (ASL) perfusion MRI and diffusion MRI can provide valuable diagnostic information without the need for contrast agents. []
ANone: The provided research abstracts do not discuss recycling or waste management strategies for this compound.
ANone: Various resources and tools are available for this compound research, including databases like PubMed, clinical trial registries, and chemical databases. [, ]
ANone: this compound (OptiMARK) was approved by the FDA for clinical use in 1998. []
ANone: Initially considered very safe, the discovery of Nephrogenic Systemic Fibrosis (NSF) in the early 2000s led to a reevaluation of the safety of GBCAs, including this compound, particularly in patients with renal impairment. []
ANone: Research on this compound involves collaboration between radiologists, nephrologists, pathologists, and pharmacologists to understand its efficacy, safety, and the mechanisms underlying adverse effects like NSF. []
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